

Mitoquinol Mesylate: A Technical Guide to a Mitochondria-Targeted Antioxidant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mitoquinol**

Cat. No.: **B1241226**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitoquinol mesylate is the reduced, active antioxidant form of the more widely known Mitoquinone mesylate (MitoQ). It is a synthetically developed compound designed to specifically target and accumulate within mitochondria, the primary site of cellular energy production and a major source of endogenous reactive oxygen species (ROS). By delivering an antioxidant moiety directly to this critical organelle, **Mitoquinol** mesylate aims to offer enhanced protection against oxidative stress, a key pathological factor in a host of degenerative diseases and age-related decline.

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanisms of **Mitoquinol** mesylate, intended for professionals in research and drug development.

Chemical Structure and Identification

Mitoquinol mesylate is an ionic salt composed of a **mitoquinol** cation and a mesylate anion. The cation consists of a hydroquinone (the reduced form of ubiquinone) moiety linked by a ten-carbon alkyl chain to a triphenylphosphonium (TPP) group. This lipophilic TPP cation is the key to its mitochondrial targeting, as it utilizes the large mitochondrial membrane potential to drive its accumulation into the mitochondrial matrix.^[1]

The active antioxidant component is the ubiquinol head, which can neutralize ROS through redox cycling.[2] Once oxidized to mitoquinone, it can be regenerated back to the active **mitoquinol** form by Complex II of the mitochondrial electron transport chain, allowing for sustained antioxidant activity.[3]

Below is a diagram of the chemical structure of **Mitoquinol** mesylate.

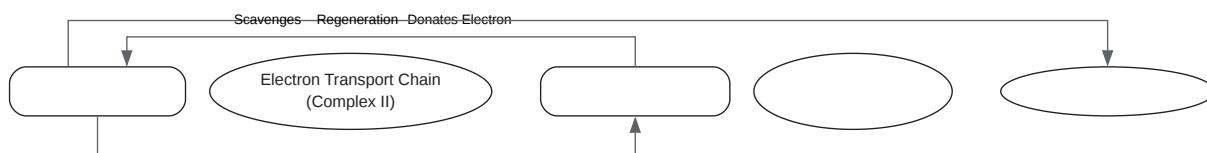
Caption: Chemical structure of the **Mitoquinol** cation and Mesylate anion.

Data Presentation: Chemical and Physical Properties

The following tables summarize key identifiers and physicochemical properties of **Mitoquinol** mesylate.

Table 1: Chemical Identifiers for **Mitoquinol** Mesylate

Identifier	Value
IUPAC Name	[10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl]triphenyl-phosphonium, monomethanesulfonate[4]
CAS Number	845959-55-9[4]
Molecular Formula	C37H46O4P • CH3O3S[4]
SMILES	CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCC CC--INVALID-LINK-- (C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O) [O-]
InChIKey	WPMXVYGZUOSRAN-UHFFFAOYSA-N[4]

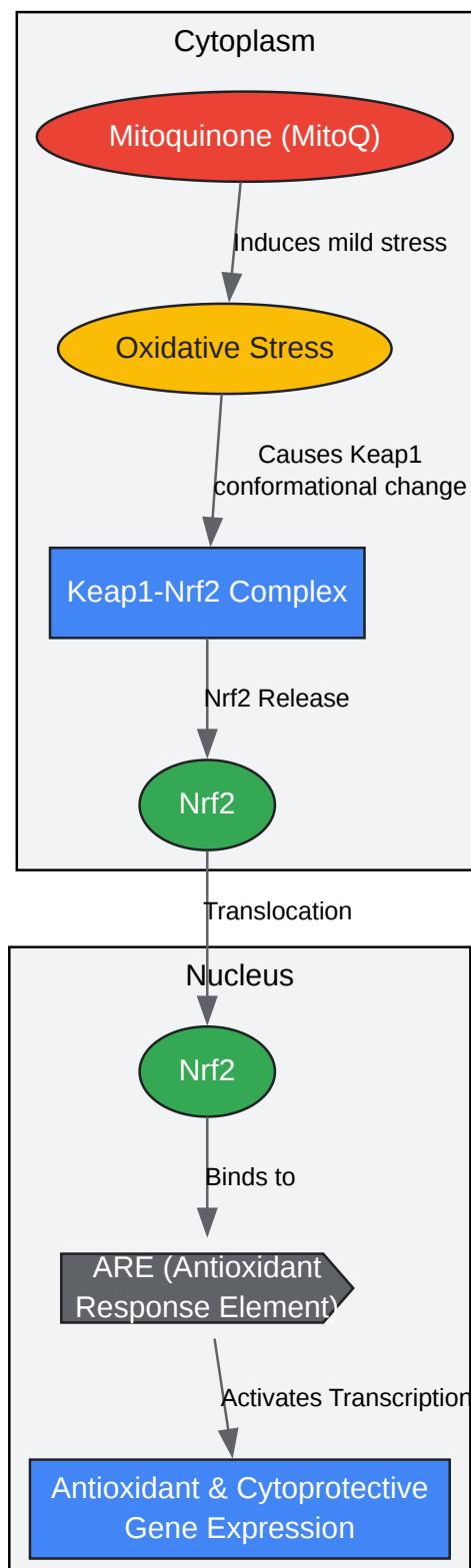

Table 2: Physicochemical Data for **Mitoquinol** Mesylate

Property	Value
Formula Weight	680.8 g/mol [4]
Appearance	Crystalline solid
UV/Vis	λ_{max} : 268, 275, 290 nm[4]
Storage	-20°C (stable for \geq 4 years)[3]
Solubility	
DMF	~30 mg/mL[4]
DMSO	~30 mg/mL[4]
Ethanol	~30 mg/mL[4]
PBS (pH 7.2)	~0.3 mg/mL[4]

Mechanism of Action

Mitochondrial Targeting and Redox Cycling

The primary mechanism of action for **Mitoquinol** mesylate is its targeted accumulation in mitochondria followed by its action as a recyclable antioxidant. The lipophilic TPP cation facilitates the molecule's passage across the cell membrane and its subsequent concentration within the mitochondrial matrix, driven by the organelle's negative membrane potential. Once localized to the inner mitochondrial membrane, the ubiquinol head of **Mitoquinol** donates electrons to neutralize reactive oxygen species. In this process, it is oxidized to Mitoquinone. This oxidized form can then be reduced back to the active **Mitoquinol** by Complex II of the electron transport chain, enabling it to participate in further cycles of ROS scavenging.


[Click to download full resolution via product page](#)

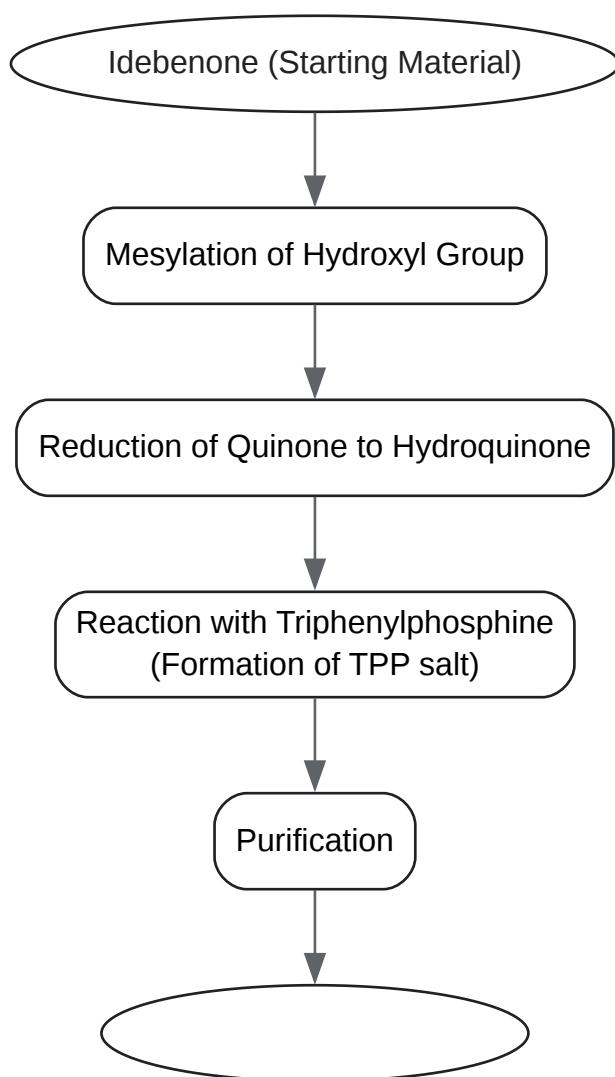
Caption: Redox cycling of **Mitoquinol** within the mitochondrion.

Modulation of the Nrf2 Signaling Pathway

Beyond its direct ROS scavenging activity, **Mitoquinol**'s oxidized form, Mitoquinone, has been shown to modulate key cellular signaling pathways, most notably the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of endogenous antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of protective genes. Mitoquinone has been demonstrated to promote the nuclear translocation of Nrf2, thereby enhancing the cell's intrinsic antioxidant defenses.[\[5\]](#)

[Click to download full resolution via product page](#)


Caption: Activation of the Nrf2 pathway by Mitoquinone.

Experimental Protocols

Synthesis of Mitoquinol Mesylate

The synthesis of **Mitoquinol** mesylate is a multi-step process. A generalized workflow is described below, adapted from published methods.[\[6\]](#)

Workflow for Synthesis:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mitoquinone alleviates osteoarthritis progress by activating the NRF2-Parkin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mitoquinol Mesylate: A Technical Guide to a Mitochondria-Targeted Antioxidant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241226#what-is-the-chemical-structure-of-mitoquinol-mesylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com